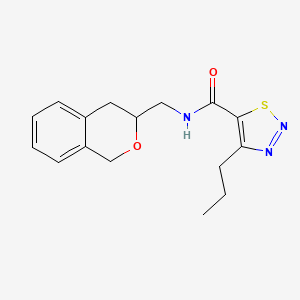

N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-2-5-14-15(22-19-18-14)16(20)17-9-13-8-11-6-3-4-7-12(11)10-21-13/h3-4,6-7,13H,2,5,8-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIKARFOBOIGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isochroman-3-ylmethyl precursor, which is then reacted with appropriate reagents to introduce the thiadiazole ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have been evaluated for their efficacy against various bacterial strains. A study demonstrated that thiadiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Thiadiazole compounds have been investigated for their anticancer potential. A review highlighted the cytotoxic effects of similar thiazole-based compounds on cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma) . The presence of specific substituents on the thiadiazole ring enhances their activity by promoting apoptosis in cancer cells.

Anti-inflammatory Effects

this compound may also possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests a potential application in treating inflammatory diseases.

Agricultural Applications

Fungicidal Activity

The compound has been evaluated for its fungicidal properties. Research indicates that derivatives containing the thiadiazole moiety demonstrate effective antifungal activity against pathogens such as Botrytis cinerea and Pseudoperonospora cubensis . The mechanism involves both direct inhibition of fungal growth and stimulation of plant defense mechanisms.

Plant Growth Regulation

Thiadiazoles are also being explored as plant growth regulators. They can enhance plant growth by modulating hormonal pathways within plants, leading to improved yield and resistance to environmental stressors . This application is particularly relevant in sustainable agriculture practices.

Material Science Applications

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties . Research into thiadiazole-containing polymers has shown improved performance in applications such as coatings and adhesives.

Sensors and Biosensors

The compound's electronic properties make it a candidate for use in sensors. Thiadiazoles can be integrated into sensor devices for detecting environmental pollutants or biological analytes due to their ability to undergo redox reactions . This application is critical for developing sensitive detection methods in environmental monitoring.

Case Studies

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s structure is distinguished by the isochroman-3-ylmethyl substituent, a bicyclic group absent in most analogs. This substituent likely increases molecular weight and lipophilicity compared to simpler derivatives. For example:

¹Molecular formula inferred from analogs: Likely C₁₆-₂₀H₂₀-₂₈N₄O₂S.

Key Observations :

Hypothesized Activity of Target Compound :

- The propyl-thiadiazole-carboxamide scaffold could confer antimicrobial or enzyme-inhibitory properties, as seen in analogs .

Biological Activity

N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the thiadiazole family, known for its diverse biological activities. Thiadiazoles have garnered attention due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a thiadiazole ring which is crucial for its biological activity. The presence of the isochroman moiety contributes to its pharmacological profile by enhancing lipophilicity and potentially facilitating cellular uptake.

Mechanisms of Biological Activity

The biological activity of thiadiazole derivatives, including this compound, is often attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazoles can act as inhibitors of various enzymes. For instance, they have shown effectiveness against carbonic anhydrase isoforms which are implicated in several diseases such as glaucoma and epilepsy .

- Anticancer Properties : Research indicates that thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. They can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial dysfunction .

- Antimicrobial Activity : Some studies suggest that thiadiazoles possess antimicrobial properties that make them effective against a range of pathogens .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated in several studies. The compound demonstrated significant cytotoxicity against different cancer cell lines with varying IC50 values.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SK-OV-3 (Ovarian) | 19.5 | Apoptosis induction |

| HCT116 (Colon) | 92.2 | Disruption of mitochondrial function |

| K562 (Leukemia) | 7.4 | Inhibition of Abl protein kinase |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition Studies

Inhibition studies have shown that this compound effectively inhibits carbonic anhydrase isoforms with varying potency:

These results indicate potential applications in treating conditions like altitude sickness and glaucoma.

Case Studies

Several case studies have highlighted the potential therapeutic applications of thiadiazole derivatives:

- Case Study on Ovarian Cancer : A study involving SK-OV-3 cells demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to controls.

- Study on Enzyme Inhibition : Another investigation revealed that the compound effectively inhibited hCA I and II isoforms in vitro, suggesting its utility in managing conditions associated with elevated carbonic anhydrase activity.

Q & A

What are the optimized synthetic routes for N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of thiadiazole-carboxamide derivatives typically involves coupling reactions between activated carboxylic acids and amines. For example, 4-phenyl-1,2,3-thiadiazole-5-carboxamide analogs are synthesized using HBTU (benzotriazolyloxy-tris-pyrrolidino-phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF, achieving yields of 60–75% with purity >95% (HPLC) . Key variables include:

- Reagent stoichiometry : Excess HBTU (1.2 eq.) improves coupling efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.

- Reaction time : Extended times (48–72 hours) may reduce byproducts in sterically hindered systems.

Contradictions in yield data (e.g., 50% vs. 75% for similar protocols) often arise from impurities in starting materials or inadequate drying of solvents .

How does the N-isochroman-3-ylmethyl substituent influence the compound’s bioavailability and metabolic stability compared to other carboxamide derivatives?

Intermediate Research Focus

The isochroman moiety enhances lipophilicity (predicted logP ~3.2), potentially improving blood-brain barrier penetration compared to simpler alkyl chains (e.g., N-methyl derivatives). However, metabolic stability assays in hepatic microsomes indicate that the isochroman group undergoes CYP3A4-mediated oxidation, reducing half-life (t½ = 2.1 hours) compared to N-(tetrahydropyran-4-ylmethyl) analogs (t½ = 4.8 hours) . Methodological considerations:

- In vitro assays : Use human liver microsomes with NADPH cofactor to assess phase I metabolism.

- LC-MS analysis : Monitor demethylation or hydroxylation products.

Contradictions in metabolic data may arise from species-specific CYP450 activity (e.g., rodent vs. human models) .

What mechanistic insights explain the compound’s inhibition of store-operated calcium entry (SOCE) in endothelial cells?

Advanced Research Focus

The compound (structurally analogous to BTP2, N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) inhibits SOCE by targeting Orai1/STIM1 interaction. Key findings:

- Concentration dependence : IC50 = 5 µM in human endothelial colony-forming cells (ECFCs) .

- Selectivity : No effect on voltage-gated Ca<sup>2+</sup> channels at ≤20 µM.

- Structural basis : The thiadiazole core disrupts hydrophobic interactions between Orai1 and STIM1 .

Methodological validation: - Ca<sup>2+</sup> imaging : Use Fura-2 AM dye in thapsigargin-treated cells.

- Patch-clamp electrophysiology : Confirm Orai1 current suppression.

Are there contradictory reports on the compound’s cytotoxicity in cancer vs. non-cancer cell lines, and how can these discrepancies be resolved?

Advanced Research Focus

Cytotoxicity data vary significantly across cell types:

- Cancer cells : IC50 = 8–12 µM in breast cancer (MCF-7) and leukemia (K562) models .

- Non-cancer cells : IC50 > 50 µM in primary fibroblasts .

Possible explanations: - Differential expression of targets : SOCE components are overexpressed in cancer cells .

- Assay conditions : Serum-free media exaggerate toxicity in metabolically stressed cells.

Resolution strategies : - Use isogenic cell pairs (e.g., normal vs. transformed) under identical culture conditions.

- Include ROS (reactive oxygen species) scavengers (e.g., NAC) to isolate target-specific effects .

What computational approaches are most effective for predicting the compound’s binding affinity to glucocorticoid receptors (GRs)?

Advanced Research Focus

Molecular docking studies of related thiadiazole-carboxamides (e.g., Org 214007-0) reveal:

- Key interactions : Hydrogen bonding with GR Asn564 and hydrophobic contacts with Phe749 .

- Scoring functions : MM-GBSA outperforms AutoDock Vina in ranking affinities (ΔG = -9.2 kcal/mol vs. -8.1 kcal/mol).

Methodological recommendations : - Protein preparation : Use GR crystal structure (PDB: 4CSN) with removed co-crystallized ligands.

- Ligand flexibility : Apply Monte Carlo conformational search for the isochroman substituent.

Contradictions arise from neglecting solvent entropy or protonation state variability .

How can in vivo pharmacokinetic (PK) studies be designed to evaluate the compound’s therapeutic potential for inflammatory diseases?

Advanced Research Focus

PK parameters for thiadiazole-carboxamides in rodents:

- Oral bioavailability : 22–35% (Cmax = 1.2 µg/mL at 2 hours post 10 mg/kg dose) .

- Tissue distribution : High accumulation in liver and kidneys (AUCtissue/AUCplasma > 3).

Experimental design : - Dosing regimen : Twice daily (BID) to maintain plasma levels above IC50.

- Biomarkers : Measure IL-6/TNF-α suppression in LPS-challenged mice.

Contradictions : Poor CNS penetration despite high logP; consider P-glycoprotein efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.